4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 2,2,2-trifluoroethyl bromide.
Amination and Hydroxyethylation: The amino and hydroxyethyl groups are introduced through reactions with appropriate amines and alcohols, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the trifluoroethyl group can enhance its metabolic stability and bioavailability, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, which could be useful in treating various diseases.
Industry
In industrial applications, the compound might be used in the development of agrochemicals, pharmaceuticals, or specialty chemicals. Its unique structure could impart desirable properties to products such as herbicides, fungicides, or polymer additives.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide would depend on its specific application. Generally, it could interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group may enhance binding affinity and selectivity, while the hydroxyethyl and amino groups could participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole-5-carboxamide: Lacks the trifluoroethyl and hydroxyethyl groups, potentially resulting in different reactivity and biological activity.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxamide: Lacks the amino and hydroxyethyl groups, which may affect its chemical properties and applications.
N-(2-Hydroxyethyl)-1H-pyrazole-5-carboxamide: Lacks the trifluoroethyl group, which could influence its stability and bioavailability.
Uniqueness
The combination of the trifluoroethyl, hydroxyethyl, and amino groups in 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide makes it unique. This specific arrangement of functional groups can impart distinct chemical reactivity and biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O2/c9-8(10,11)4-15-6(5(12)3-14-15)7(17)13-1-2-16/h3,16H,1-2,4,12H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGNXBRQPKXFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N)C(=O)NCCO)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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